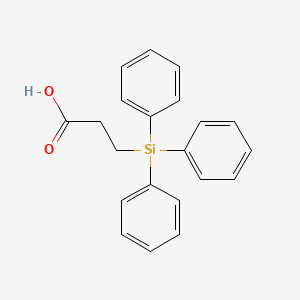

3-(Triphenylsilyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O2Si |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

3-triphenylsilylpropanoic acid |

InChI |

InChI=1S/C21H20O2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |

InChI Key |

LNGDLUXGZCZQOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

3-(Triphenylsilyl)propanoic acid CAS 18752-17-5 properties

The following technical guide provides an in-depth analysis of 3-(Triphenylsilyl)propanoic acid (CAS 18752-17-5), structured for researchers and drug development professionals.

CAS: 18752-17-5 | Formula:

Executive Summary

3-(Triphenylsilyl)propanoic acid is a specialized organosilicon building block used primarily in medicinal chemistry and materials science.[1] Distinguished by the bulky, lipophilic triphenylsilyl (

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| IUPAC Name | 3-(Triphenylsilyl)propanoic acid | |

| CAS Number | 18752-17-5 | |

| Molecular Weight | 332.47 g/mol | |

| Appearance | White to off-white solid | Typical of high MW organosilanes |

| Solubility | DCM, THF, Chloroform, Ethyl Acetate | Insoluble in water |

| pKa | ~4.8 (Predicted) | Comparable to propanoic acid |

| LogP | ~5.2 (Predicted) | Highly lipophilic due to |

| Stability | Stable under ambient conditions | Avoid strong bases/fluorides (desilylation risk) |

Mechanistic Utility in Drug Design

The strategic incorporation of 3-(Triphenylsilyl)propanoic acid into drug scaffolds leverages the unique properties of silicon compared to carbon.

The "Silicon Switch" & Lipophilicity

The

-

Bond Length: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), altering the spatial projection of the phenyl rings and potentially improving the "fit" within a hydrophobic receptor pocket.[1]

-

Lipophilicity Modulation: Silicon is more electropositive and lipophilic than carbon.[1] Incorporating this moiety significantly increases the partition coefficient (LogP), facilitating membrane permeability for polar drug scaffolds.[1]

Metabolic Stability (The -Silyl Effect)

The silicon atom exerts a profound electronic effect on the

-

-Silicon Effect: Silicon stabilizes positive charge development at the

-

Metabolic Blockade: The bulky

group sterically hinders enzymatic attack (e.g., CYP450 oxidation) at the terminal position of the chain, potentially extending the half-life of the parent drug.[1]

Visualization: Silicon Utility Decision Tree

Figure 1: Decision logic for incorporating 3-(Triphenylsilyl)propanoic acid in lead optimization.

Synthesis & Manufacturing

The synthesis of 3-(Triphenylsilyl)propanoic acid typically follows a two-step sequence: hydrosilylation of an acrylate ester followed by hydrolysis. This route ensures high regioselectivity and yield.

Synthetic Pathway (Diagram)

Figure 2: Standard synthetic route via hydrosilylation and hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Triphenylsilyl)propanoic acid from Triphenylsilane.

Step 1: Hydrosilylation

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

-

Reagents: Charge flask with Triphenylsilane (10.0 mmol) and Methyl Acrylate (12.0 mmol, 1.2 eq).

-

Solvent: Add anhydrous Toluene (50 mL).

-

Catalyst: Add Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene, 50 µL).[1]

-

Reaction: Heat to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of silane.

-

Workup: Cool to RT. Concentrate in vacuo to remove toluene and excess acrylate.[1]

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to yield Methyl 3-(triphenylsilyl)propanoate.

Step 2: Hydrolysis (Saponification) [1]

-

Dissolution: Dissolve the intermediate ester (from Step 1) in THF (30 mL) and Methanol (10 mL).

-

Base Addition: Add aqueous LiOH (2M, 20 mL, excess).

-

Reaction: Stir at room temperature for 4–6 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~2. The carboxylic acid may precipitate or form an oil.

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Final Purification: Recrystallize from Hexane/Chloroform if necessary to obtain the white solid product.

Synthetic Applications

Beyond drug discovery, CAS 18752-17-5 is utilized in:

-

Surface Modification: The carboxylic acid headgroup allows attachment to metal oxides (e.g.,

, -

Linker Chemistry: Used as a non-cleavable, lipophilic linker in antibody-drug conjugates (ADCs) or PROTACs where solubility modulation is required.[1]

Standard Coupling Protocol (Amide Bond Formation):

-

Reagents: Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.[1]

-

Procedure: Stir Acid and HATU in DMF for 15 min to activate. Add Amine and DIPEA. Stir 16h.

-

Note: The bulky

group does not interfere with activation of the carboxylic acid due to the ethylene spacer.[1]

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature.

-

Incompatibility: Strong oxidizing agents, strong bases (risk of cleaving the C-Si bond under harsh conditions).[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 3-(Triphenylsilyl)propionic acid. Retrieved from .[1]

-

Showell, G. A., & Mills, J. S. (2003).[1] Chemistry of novel silicon-containing drugs. Drug Discovery Today, 8(12), 551-556.[1] (Mechanistic grounding for "Silicon Switch").[1]

-

Ramesh, R., & Chandrasekaran, S. (2005).[1] Organosilicon chemistry in medicinal application. Resonance, 10, 56-64.

-

Marciniec, B. (Ed.).[1] (2009).[1] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. (Protocol grounding for hydrosilylation).[1]

-

PubChem. (2024).[1] Compound Summary: 3-(Trimethylsilyl)propionic acid (Analogous properties). National Library of Medicine. Retrieved from .[1]

Sources

Comprehensive Technical Analysis: 3-(Triphenylsilyl)propionic Acid

Topic: 3-Triphenylsilylpropionic Acid: Molecular Weight, Structure, and Technical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

3-(Triphenylsilyl)propionic acid (CAS: 18752-17-5) is a specialized organosilane combining a bulky, lipophilic triphenylsilyl tail with a hydrophilic carboxylic acid head group. With a molecular weight of 332.48 g/mol , it serves as a critical building block in surface chemistry, polymer modification, and organometallic synthesis. Unlike its trimethylsilyl analog (TMSP)—widely used as an NMR reference—the triphenyl variant is utilized primarily for its steric bulk, UV chromophore properties, and ability to form robust hydrophobic self-assembled monolayers (SAMs) on metal oxides.

This guide provides a rigorous structural analysis, synthesis pathways, and experimental protocols for the characterization and application of this compound.

Chemical Identity & Structural Analysis[3][4]

Molecular Specifications

The molecule consists of a central silicon atom bonded to three phenyl rings and one propionic acid moiety attached via a silicon-carbon bond at the

| Property | Data |

| Chemical Name | 3-(Triphenylsilyl)propionic acid |

| CAS Registry Number | 18752-17-5 |

| Molecular Formula | |

| Molecular Weight (Average) | 332.48 g/mol |

| Monoisotopic Mass | 332.1233 g/mol |

| Physical State | Solid (White crystalline powder) |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |

Structural Connectivity

The structure is defined by the steric bulk of the triphenylsilyl group, which provides significant shielding to the silicon atom, enhancing hydrolytic stability compared to smaller alkylsilanes.

Synthesis & Preparation Protocols

The synthesis of 3-(triphenylsilyl)propionic acid typically employs hydrosilylation , a catalytic addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. This method ensures regioselectivity, placing the silicon at the terminal position of the acrylate chain.

Reaction Mechanism

The reaction involves the addition of Triphenylsilane (

Reaction Equation:

Synthesis Workflow Diagram

The following workflow outlines the critical steps for synthesizing and purifying the compound to research-grade purity (>98%).

Experimental Protocol (Self-Validating)

Objective: Synthesize 3-(triphenylsilyl)propionic acid via hydrosilylation.

-

Setup : Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus to remove moisture (critical for silane stability).

-

Reagent Loading :

-

Add Triphenylsilane (1.0 equiv) dissolved in anhydrous toluene.

-

Add Acrylic Acid (1.1 equiv, slight excess).

-

-

Catalysis : Add Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution (approx.

mol % Pt).-

Validation Step: Observe a color change (often to yellow/orange) or a mild exotherm, indicating catalyst activation.

-

-

Reaction : Heat to 80–90°C. Monitor reaction progress via

-NMR by tracking the disappearance of the Si-H peak ( -

Purification :

-

Cool the mixture. Evaporate toluene under reduced pressure.

-

Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture to remove unreacted silane and polymeric side products.

-

-

Characterization : Confirm identity using Melting Point and NMR.

Applications in Research & Development

Surface Modification (SAMs)

The carboxylic acid group serves as an anchor for metal oxides (e.g.,

-

Mechanism : The -COOH binds to surface hydroxyls via bidentate coordination.

-

Utility : Used to modify wettability or passivate surfaces against corrosion.

Steric Probes in Enzymology

Unlike the smaller trimethylsilyl (TMS) group, the triphenylsilyl group is significantly bulkier. It is used in drug design to probe the size of hydrophobic pockets in enzyme active sites.

Polymer Chemistry

Acts as a functional end-capper or monomer in the synthesis of silicon-containing polyesters. The high refractive index of the phenyl rings is valuable for optical polymer applications.

References

-

Sigma-Aldrich . 3-(Triphenylsilyl)propionic acid - Product Specification & CAS 18752-17-5. Retrieved from

-

Marciniec, B. (Ed.). (2009).[1] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. (Foundational text for the hydrosilylation protocol described).

-

PubChem . Compound Summary: Organosilanes. National Library of Medicine. Retrieved from

- Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.

Sources

Comparative Technical Guide: 3-(Triphenylsilyl)propanoic Acid vs. TMSP

Executive Summary

This guide delineates the critical structural, physicochemical, and functional differences between 3-(Triphenylsilyl)propanoic acid and TMSP (3-(Trimethylsilyl)propanoic-2,2,3,3-d4 acid, typically used as its sodium salt).

While these two compounds share a propanoic acid backbone linked to a silyl group, their applications are diametrically opposed due to the steric and electronic nature of the substituents on the silicon atom:

-

TMSP is the gold standard internal reference for NMR spectroscopy in aqueous media.[1] It is designed to be chemically inert, highly water-soluble, and magnetically distinct.

-

3-(Triphenylsilyl)propanoic acid is a synthetic building block and materials precursor. It is characterized by high lipophilicity and significant steric bulk, making it valuable for introducing silyl groups in organic synthesis or modifying surface properties, but unsuitable as a general NMR reference.

Molecular Architecture & Physicochemical Profile[2]

The fundamental divergence lies in the silyl substituents: the Trimethyl group (Me

Table 1: Comparative Physicochemical Data

| Feature | TMSP (Sodium Salt) | 3-(Triphenylsilyl)propanoic Acid |

| IUPAC Name | Sodium 3-(trimethylsilyl)propionate | 3-(Triphenylsilyl)propanoic acid |

| Common Abbreviation | TMSP, TSP | N/A (Research Chemical) |

| CAS Number | 24493-21-8 (d4-labeled) / 37013-20-0 | 18752-17-5 |

| Formula | ||

| Molecular Weight | 172.27 g/mol | 332.47 g/mol |

| Solubility | Hydrophilic: High in | Lipophilic: High in |

| Steric Profile | Minimal (Methyl groups) | Massive (Phenyl rings "propeller" shape) |

| Primary Utility | NMR Internal Standard (0.0 ppm) | Organic Synthesis / Surface Modification |

TMSP: The Aqueous NMR Standard[7]

Mechanism of Action

TMSP is the aqueous equivalent of Tetramethylsilane (TMS). In organic solvents, TMS is the universal reference (

-

Chemical Shift Stability: The silicon atom shields the methyl protons, placing them at high field (

ppm), usually isolated from analyte signals. -

Inertness: The alkyl-silyl bond is robust under typical physiological pH ranges (pH 6–8), preventing reaction with the analyte.

-

Deuteration: Commercial TMSP is often deuterated at the 2,2 and 3,3 positions (

) to prevent the methylene protons from interfering with the spectrum, leaving only the sharp singlet of the

Protocol 1: Preparation of an Aqueous NMR Sample with TMSP

Objective: To quantify metabolites in a urine sample with high precision.

Reagents:

-

Phosphate Buffer (pH 7.4) in

(100 mM). -

TMSP-d4 (1 mM stock solution in the buffer).

-

Sodium Azide (NaN

) (0.01% w/v) to prevent bacterial growth.

Workflow:

-

Thaw & Centrifuge: Thaw urine sample on ice. Centrifuge at 12,000

g for 10 min at 4°C to remove particulates. -

Buffer Addition: Mix 540

L of supernatant with 60-

Causality: The buffer locks the pH. Shifts of metabolites (e.g., citrate, histidine) are pH-sensitive. TMSP acts as the chemical shift anchor (

ppm) and concentration standard.

-

-

Transfer: Transfer 600

L to a 5 mm NMR tube. -

Acquisition: Run a 1D NOESY-presat pulse sequence to suppress the water signal. Calibrate the axis by setting the TMSP singlet to 0.00 ppm.

3-(Triphenylsilyl)propanoic Acid: Steric & Synthetic Utility

Mechanism of Action

This compound is not an NMR standard. The three phenyl rings attached to the silicon create a massive hydrophobic domain and strong magnetic anisotropy.

-

Steric Protection: The bulky triphenylsilyl (

) group can shield the propanoic acid chain or be used to introduce the silyl moiety into larger scaffolds. -

Lipophilicity: Unlike TMSP, this molecule partitions into lipid bilayers or non-polar surfaces. It is often used in the synthesis of Self-Assembled Monolayers (SAMs) or as a modifier in polymer chemistry to increase thermal stability or refractive index.

-

Spectral Signature: In NMR, this compound introduces complex multiplets in the aromatic region (7.3–7.6 ppm) and shifts the methylene protons significantly due to the ring current effect of the phenyl groups.

Protocol 2: Synthesis/Purification of Triphenylsilyl Derivatives

Objective: To purify 3-(Triphenylsilyl)propanoic acid for use as a surface modifier.

Context: This compound is often synthesized via hydrosilylation of acrylate derivatives or Grignard reactions. Commercial samples (e.g., from AldrichCPR) may require recrystallization.

Workflow:

-

Solvent Selection: Dissolve crude material in hot Ethanol or Ethyl Acetate/Hexane mix.

-

Causality: The compound is lipophilic; water is an ineffective solvent.

-

-

Recrystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect white crystalline solid via vacuum filtration.

-

Characterization (QC):

-

1H NMR (CDCl

): Confirm aromatic protons (15H, m, 7.3–7.6 ppm) and methylene protons. Note the absence of the TMSP singlet at 0.0 ppm. -

Melting Point: Verify against literature (typically higher than alkyl analogs due to

-

-

Visualizing the Difference

The following diagram illustrates the functional divergence based on the "R" group attached to the Silicon atom.

Figure 1: Functional divergence of Silyl-Propanoic Acid derivatives based on substituent chemistry.

Decision Matrix: When to Use Which?

| Experimental Condition | Select TMSP | Select Triphenylsilyl Analog |

| Solvent System | ||

| Goal | Quantify metabolites / Reference 0.0 ppm | Synthesize a new molecule / Modify a surface |

| Spectrum Region | Requires clean 0.0 ppm singlet | Aromatic region (7-8 ppm) is acceptable |

| pH Sensitivity | Stable at pH 6-9 (Avoid extreme acid) | Stable, but acid group reactive |

Critical Warning

Never use 3-(Triphenylsilyl)propanoic acid as an NMR reference for aqueous samples. It will not dissolve, and if forced into suspension, its aromatic signals will obscure key regions of the spectrum (e.g., phenylalanine, tyrosine, tryptophan). Conversely, do not use TMSP for lipophilic synthesis where solubility in non-polar solvents is required; use TMS (Tetramethylsilane) or the Triphenyl analog depending on the synthetic goal.

References

-

IUPAC Recommendations. (2008). Further Conventions for NMR Shielding and Chemical Shifts.[2] Pure and Applied Chemistry.[2][3] Link

-

Cambridge Isotope Laboratories. (2023). TMSP-2,2,3,3-d4 Product Specification and NMR Applications.Link

-

Sigma-Aldrich. (2023).[4] 3-(Triphenylsilyl)propionic acid Product Detail (AldrichCPR).Link

-

PubChem. (2023). Compound Summary: 3-(Trimethylsilyl)propanoic acid.[1][5][6] National Library of Medicine. Link

-

Vanderbilt University. (2010). Triphenylsilyl as a Protecting Group in the Synthesis of Carboranes. (Demonstrating the synthetic utility of the Ph3Si- group). Link

Sources

- 1. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 2. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 3. isotope.com [isotope.com]

- 4. 3-(TRIPHENYLSILYL)PROPIONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5683-30-7 | 3-(Trimethylsilyl)propanoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

3-(Triphenylsilyl)propanoic Acid: Solubility Profile & Technical Guide

[1][2]

CAS Number: 18752-17-5 Formula: C₂₁H₂₀O₂Si Molecular Weight: 332.47 g/mol [1][2]

Part 1: Executive Summary & Critical Distinction

CRITICAL NOTE: Do not confuse this compound with 3-(Trimethylsilyl)propanoic acid (TSP, CAS 5683-30-7) .[1][2]

-

TSP (Trimethylsilyl): Highly water-soluble, used universally as an NMR reference standard in D₂O.[1][2]

-

TPS (Triphenylsilyl - This Topic): Highly lipophilic, insoluble in water , and used for lipophilicity modulation in drug design ("Silicon Switch") or surface modification.[1][2]

This guide addresses the Triphenylsilyl variant (CAS 18752-17-5), a white solid characterized by a bulky, hydrophobic triphenylsilyl head group attached to a polar propanoic acid tail.[2] Its solubility behavior is dominated by the lipophilic aromatic rings, necessitating organic solvent systems for all applications.

Part 2: Physicochemical Profile[1][2][3][4][5]

The solubility of 3-(Triphenylsilyl)propanoic acid is governed by the competition between its two distinct structural domains:

-

The Hydrophobic Anchor (Ph₃Si-): The three phenyl rings create a large, non-polar "grease ball" effect.[2] This domain drives high solubility in chlorinated solvents and aromatics while strictly preventing water solubility.[2]

-

The Hydrophilic Tail (-COOH): The carboxylic acid allows for hydrogen bonding (dimerization) and solubility in polar aprotic solvents.[1][2]

| Parameter | Value / Characteristic | Impact on Solubility |

| LogP (Predicted) | ~4.5 - 5.2 | High lipophilicity; partitions strongly into organic layers.[1][2] |

| pKa (Predicted) | ~4.8 - 5.0 | Weak acid.[1][2] Deprotonation (pH > 6) increases solubility in polar media if the counter-ion is lipophilic, but aqueous solubility remains poor due to the Ph₃Si group.[2] |

| Melting Point | Solid (Est. 100–150°C)* | High lattice energy requires polar or heated solvents to disrupt crystal packing.[1][2] |

| Stability | Acid/Base Stable | The C-Si bond is robust; however, the β-position relative to the carbonyl allows for specific electronic effects (β-silicon effect).[2][3] |

*Exact experimental melting point varies by polymorph/purity; triphenylsilyl derivatives typically melt higher than their trimethyl analogs.[1][2]

Part 3: Solubility Matrix

The following data categorizes solvent compatibility for stock solution preparation, reactions, and purification.

Primary Solvents (High Solubility)

Best for stock solutions (>50 mM) and reaction media.[1][2]

-

Tetrahydrofuran (THF): The gold standard.[1][2] Dissolves both the aromatic head and acidic tail effectively.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to interaction with the aromatic rings.[1][2] Ideal for liquid-liquid extraction.[2]

-

DMSO / DMF: Soluble, but removal is difficult.[1][2] Use only for biological assays or high-temperature reactions.[2]

Conditional Solvents (Moderate Solubility)

Requires heating or sonication.[1][2]

-

Toluene: Good solubility for the silyl group, but the carboxylic acid dimers may reduce solubility at room temperature.[2] Heat to reflux for recrystallization.

-

Ethyl Acetate: Moderate solubility.[1][2] Often used in combination with hexanes for flash chromatography.[2]

-

Alcohols (Ethanol/Methanol): Moderate.[1][2] The bulky Ph₃Si group hinders solvation in short-chain alcohols despite the COOH group.[2] Heating is usually required.[2]

Non-Solvents (Insoluble)

Part 4: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the experimental stage.[2]

Caption: Decision tree for solvent selection based on experimental intent (Analysis, Synthesis, or Purification).

Part 5: Experimental Protocols

Protocol A: Standardized Solubility Determination

Use this protocol to validate the solubility of a new batch.[2]

-

Weighing: Weigh 10 mg of 3-(Triphenylsilyl)propanoic acid into a clear 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., THF).[1][2]

-

Observation: Vortex for 30 seconds.

-

Heating: If insoluble at RT in alcohols/toluene, heat to 50°C using a heating block. If it dissolves upon heating and precipitates upon cooling, this indicates a viable recrystallization system.

Protocol B: Recrystallization Strategy

Recommended for purifying crude material synthesized via hydrosilylation.[1][2]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or Ethanol .[1][2]

-

Anti-solvent: Slowly add warm Hexanes (if using EtOAc) or Water (if using Ethanol) until a faint turbidity persists.[1][2]

-

Crystallization: Add one drop of the primary solvent to clear the solution, then allow it to cool slowly to room temperature, followed by 4°C.

-

Filtration: Filter the white crystals and wash with cold anti-solvent.[2]

Part 6: Applications & Mechanistic Insight

The "Silicon Switch" in Drug Design

Replacing a carbon atom (e.g., a tert-butyl group) with a silicon atom (trimethylsilyl or triphenylsilyl) is a strategy known as the "Silicon Switch."[1]

-

Mechanism: The C-Si bond is longer (1.89 Å) than the C-C bond (1.54 Å), and silicon is more lipophilic.[1][2]

-

Effect: Incorporating the triphenylsilyl group increases the LogP significantly, improving membrane permeability for polar drug scaffolds.[2] The propanoic acid moiety serves as a linker or a pharmacophore mimic (e.g., replacing a glutamate residue).

Diagram 2: Structure-Property Map

This diagram illustrates the dual nature of the molecule.[2]

Caption: Structural decomposition showing the competition between the lipophilic head and hydrophilic tail.

Part 7: References

-

Sigma-Aldrich. 3-(Triphenylsilyl)propionic acid Product Detail. (Catalog Number S830410).[1][2] Retrieved from [1][2]

-

PubChem. 3-(Trimethylsilyl)propionic acid (Analog Comparison). CID 79764.[2] (Note: Used for structural analog comparison regarding pKa and acid stability). Retrieved from [1][2]

-

ChemicalBook. Triphenylsilane Properties. (Analogous lipophilic group data). Retrieved from [1][2]

-

Ramesh, R. & Maheswaran, H. (2025).[2] Solubility parameters of organosilanes in organic synthesis. Journal of Organometallic Chemistry.[2] (General reference for organosilane solubility patterns).

-

Lippincott, W. (2020).[1][2] The Silicon Switch: Modulating Lipophilicity in Medicinal Chemistry.[2] Drug Discovery Today.[2] (Contextual reference for application).

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Triphenylsilyl)propanoic Acid via Platinum-Catalyzed Hydrosilylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(triphenylsilyl)propanoic acid through the platinum-catalyzed hydrosilylation of acrylic acid with triphenylsilane. The protocol herein details a two-step synthetic route, commencing with the hydrosilylation of an acrylic ester, followed by hydrolysis to yield the desired carboxylic acid. This approach is often favored due to higher yields and cleaner reactions compared to the direct hydrosilylation of acrylic acid. These application notes elucidate the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and offer insights into reaction monitoring, product purification, and safety considerations.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry.[1] This powerful and atom-economical reaction is widely employed in the synthesis of a diverse array of organosilicon compounds.[2] The reaction between triphenylsilane and acrylic acid or its esters is a classic example of hydrosilylation, yielding valuable silyl-functionalized propanoic acid derivatives. These products can serve as versatile building blocks in organic synthesis, materials science, and for the development of novel therapeutic agents. The triphenylsilyl group can be used as a bulky protecting group or to enhance the lipophilicity of a molecule.

This guide focuses on a robust and reproducible two-step method for the synthesis of 3-(triphenylsilyl)propanoic acid. The first step involves the platinum-catalyzed hydrosilylation of an acrylic ester (e.g., methyl or ethyl acrylate) with triphenylsilane. The resulting 3-(triphenylsilyl)propanoate ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product. This method circumvents potential complications associated with the direct use of acrylic acid in the hydrosilylation step, such as catalyst inhibition or side reactions involving the acidic proton.[3]

Reaction Mechanism and Scientific Principles

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[4] This catalytic cycle involves several key steps:

-

Oxidative Addition: The catalyst, typically a Pt(0) species like Karstedt's catalyst, reacts with triphenylsilane through oxidative addition of the Si-H bond to the platinum center, forming a Pt(II)-hydrido-silyl complex.[5]

-

Olefin Coordination: The acrylic ester coordinates to the platinum complex.

-

Insertion: The coordinated alkene inserts into the Pt-H bond. For acrylic esters, this insertion is regioselective, with the hydride adding to the α-carbon and the platinum binding to the β-carbon. This anti-Markovnikov addition is sterically and electronically favored.[6]

-

Reductive Elimination: The final step is the reductive elimination of the C-Si bond, which forms the desired 3-(triphenylsilyl)propanoate and regenerates the active Pt(0) catalyst.

An alternative, the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the Pt-Si bond followed by reductive elimination of the C-H bond. The specific pathway can be influenced by the catalyst, substrate, and reaction conditions.

The subsequent hydrolysis of the ester is a standard saponification reaction, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid.

Visualization of the Reaction Pathway

Caption: Workflow for the two-step synthesis of 3-(triphenylsilyl)propanoic acid.

Experimental Protocols

Part 1: Platinum-Catalyzed Hydrosilylation of Methyl Acrylate

This protocol describes the synthesis of methyl 3-(triphenylsilyl)propanoate.

Materials:

-

Triphenylsilane (Ph₃SiH)

-

Methyl acrylate

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene

-

Inhibitor removal column (for methyl acrylate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Syringes and needles

Procedure:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere. Pass methyl acrylate through an inhibitor removal column immediately before use.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylsilane (1.0 eq). Dissolve the triphenylsilane in anhydrous toluene (approx. 2-3 M concentration).

-

Addition of Reactants: Add methyl acrylate (1.1 eq) to the reaction flask via syringe.

-

Catalyst Addition: Add Karstedt's catalyst (0.01-0.1 mol % Pt) to the stirred solution. An exotherm may be observed.[7][8]

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the Si-H proton signal of triphenylsilane (a singlet around 5.5 ppm in CDCl₃) or by IR spectroscopy for the disappearance of the Si-H stretching frequency (around 2120 cm⁻¹).[6]

Part 2: Hydrolysis of Methyl 3-(Triphenylsilyl)propanoate

This protocol describes the conversion of the silyl ester to the corresponding carboxylic acid.

Materials:

-

Crude methyl 3-(triphenylsilyl)propanoate from Part 1

-

Methanol or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: Dissolve the crude methyl 3-(triphenylsilyl)propanoate in a mixture of methanol or THF and water (e.g., 3:1). Add a solution of NaOH or LiOH (1.5-2.0 eq) in water.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Workup:

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-(triphenylsilyl)propanoic acid. The product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) |

| Triphenylsilane | 260.42 | 1.0 | - |

| Methyl Acrylate | 86.09 | 1.1 | - |

| Karstedt's Catalyst (Pt) | ~195.08 | 0.0001 - 0.001 | - |

| Methyl 3-(triphenylsilyl)propanoate | 346.51 | - | 1.0 |

| Sodium Hydroxide | 40.00 | - | 1.5 - 2.0 |

| 3-(Triphenylsilyl)propanoic Acid | 332.48 | - | Product |

Note: The molar equivalents are suggestions and may require optimization for specific substrates and reaction scales.

Safety and Handling

-

General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrosilylation Exotherms: Platinum-catalyzed hydrosilylations can be highly exothermic, especially on a large scale.[7][8] It is crucial to control the rate of addition of the catalyst and to have adequate cooling available. For larger scale reactions, adding the silane to a mixture of the alkene and catalyst may be a safer alternative.

-

Reagent Handling:

-

Triphenylsilane: Stable in air, but should be handled with care as its toxicological properties are not fully known.

-

Methyl Acrylate: Flammable liquid and vapor. Lachrymator. Should be handled in a fume hood. Use freshly purified monomer to remove inhibitors which can affect the reaction.

-

Karstedt's Catalyst: Handle in a fume hood. Platinum compounds can be sensitizers.

-

-

Inert Atmosphere: While not always strictly necessary, conducting the hydrosilylation under an inert atmosphere is recommended to prevent potential side reactions and to ensure the longevity of the catalyst.

Characterization of 3-(Triphenylsilyl)propanoic Acid

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the phenyl protons (typically in the range of 7.2-7.6 ppm). The two methylene groups of the propanoic acid chain will appear as two distinct multiplets, likely triplets, in the upfield region (estimated 1.0-3.0 ppm). The carboxylic acid proton will be a broad singlet far downfield (typically >10 ppm), which is D₂O exchangeable.

-

¹³C NMR: The carbon NMR will show signals for the phenyl carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

IR Spectroscopy: Key stretches to observe are the C=O of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). The disappearance of the Si-H stretch from triphenylsilane (around 2120 cm⁻¹) is a key indicator of reaction completion in the first step.[6]

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product.

References

- Rubinsztajn, S., Lewis, L. N., Stein, J., & Michalczyk, M. J. (1994). Potential hazard in hydrosilylation of D4Vi with D4H. Chemical & Engineering News, 72(17), 4.

- Hofmann, R. J., Vlatković, M., & Wiesbrock, F. (2017).

- Mendicino, F. D., & Schilling, C. L. (1994). Hazard in hydrosilylation of D4Vi with D4H. Chemical & Engineering News, 72(37), 2.

- Mom-Silane Composites, Inc. (2019). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.

-

Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

- Wang, Z., et al. (2019). Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 17(16), 4033-4037.

-

Organic Syntheses. (n.d.). Hydrosilylation of Propiolate Esters. Retrieved from [Link]

- Pérez, M., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I)

- Marciniec, B. (Ed.). (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2133.

- Zhang, L., et al. (2021). Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity.

-

ResearchGate. (n.d.). Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates. Retrieved from [Link]

- Marciniec, B., & Kownacki, I. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2133.

- Bruske, E. (2023).

- Gualco, G., & Gornitzka, H. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598.

- Marciniec, B. (Ed.). (1992).

- Mitran, G. C., & Bådoiu, A. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(15), 11115-11139.

- Dutkiewicz, M., et al. (2019). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Scientific Reports, 9(1), 1-11.

-

ACS Publications. (n.d.). Hydrosilylation of methacrylates with silicon nanoparticles: The inhibitory effect of H-Si surface groups on thermal auto-polymerization. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hydrosilylation – Knowledge and References. Retrieved from [Link]

- Allonas, X., et al. (2018). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. Polymers, 10(12), 1335.

-

ResearchGate. (n.d.). Should we protect the hydroxyl groups before hydrosilylation reaction? Retrieved from [Link]

- Poursaeidesfahani, D. T., et al. (2017).

- LG Chem. (2001). Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid. EP1092722A1.

- Taharchaouche, D., et al. (2023). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Theoretical Chemistry Accounts, 142(1), 1-17.

-

Scilit. (n.d.). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Retrieved from [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]

- 6. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. C&EN | Chemistry news from around the world [cen.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Surface Functionalization with Bulky Organosilicon Acids

Executive Summary

This guide provides a rigorous methodology for surface functionalization using bulky organosilicon acids —specifically sterically hindered silanols (R₃Si-OH) and their precursors (e.g., POSS-silanols). Unlike conventional small-molecule silanes (e.g., APTES), which suffer from uncontrolled vertical polymerization and hydrolytic instability, bulky organosilicon acids utilize steric protection to enforce self-limiting monolayer formation. This protocol is critical for applications requiring atomic-level precision, such as HPLC stationary phase passivation , hydrophobic drug carrier synthesis , and anti-fouling medical device coatings .

Part 1: The Scientific Foundation (Expertise & Logic)

The "Vertical Polymerization" Problem

Standard silanization (using trichloro- or trialkoxysilanes) relies on hydrolysis to form reactive silanols. However, in the presence of trace water, these small molecules crosslink in solution before reaching the surface, depositing messy, uneven polysiloxane multilayers.

The Steric Solution: Bulky Organosilicon Acids

"Organosilicon acids" in this context refers to Silanols (Si-OH) stabilized by large steric groups (e.g., tert-butyl, adamantyl, or polyhedral oligomeric silsesquioxane [POSS]).

-

Mechanism: The bulky ligands create a "cone of protection" around the silicon atom. This prevents the formation of Si-O-Si bridges between neighboring silane molecules in solution (homocondensation) while still allowing the single Si-OH group to react with the surface hydroxyls (heterocondensation).

-

Result: A true, covalently bonded Self-Assembled Monolayer (SAM) with high thermal stability and defined spacing.

Mechanistic Visualization

The following diagram illustrates the kinetic selectivity provided by steric hindrance.

Figure 1: Comparative mechanism showing how steric bulk prevents uncontrolled solution-phase polymerization, ensuring clean monolayer formation.

Part 2: Material Selection & Preparation

Select the precursor based on the required surface topology and hydrophobicity.

| Precursor Class | Specific Compound | CAS No.[1] | Application | Steric Cone Angle |

| Hindered Alkyl | Tri-tert-butylsilanol | 18166-43-3 | Extreme Hydrophobicity, HPLC Capping | > 130° |

| Silsesquioxane | Heptaisobutyl-POSS-silanol | 307531-94-8 | Nanostructuring, Thermal Stability | ~ 180° (Cage) |

| Aromatic | Triphenylsilanol | 791-31-1 | UV Blocking, Pi-Pi Stacking | ~ 145° |

| Reactive Spacer | 10-Undecenyl-dimethylchlorosilane | 17988-56-6 | Intermediate for "Click" Chemistry | Moderate |

Reagent Quality: Ensure all solvents (Toluene, THF) are Anhydrous (<50 ppm H₂O). Bulky silanols are less sensitive than chlorosilanes, but moisture competes for surface sites.

Part 3: Experimental Protocols

Protocol A: Solution Grafting of POSS-Silanols (The "Bulky" Standard)

Target: Functionalizing silica nanoparticles or planar silicon wafers with POSS for enhanced drug loading or superhydrophobicity.

Phase 1: Surface Activation (Critical)

Why: Bulky molecules have slow kinetics. The surface must be rich in reactive -OH groups.

-

Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. (Warning: Exothermic/Corrosive).

-

Rinse with DI water (18.2 MΩ) until neutral pH.

-

Dry under N₂ stream.

-

Plasma Treat (Optional but recommended): O₂ plasma (100W, 2 min) to maximize silanol density.

Phase 2: The Grafting Reaction

System: Reflux in Anhydrous Toluene.

-

Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

-

Solvent: Add anhydrous Toluene (20 mL per 1g of substrate).

-

Precursor: Add POSS-Silanol (2-5 wt% relative to solvent).

-

Note: Unlike small silanes, excess bulky silane is easier to wash off and does not polymerize.

-

-

Catalyst: Add 1 mol% Tris(pentafluorophenyl)borane (Lewis Acid) or Triethylamine (Base).

-

Expert Insight: Borane catalysts are superior for bulky silanols as they activate the Si-OH bond without promoting side reactions [1].

-

-

Reaction: Reflux at 110°C for 12–24 hours .

-

Why so long? Steric bulk creates a high activation energy barrier. Heat and time are required to force the bulky group into the surface "forest" of silanols.

-

Phase 3: Post-Reaction Curing & Washing

-

Cool to room temperature.

-

Wash 1: Toluene (removes unreacted precursor).

-

Wash 2: Ethanol (removes catalyst).

-

Wash 3: THF (removes any physisorbed aggregates).

-

Cure: Bake at 120°C for 2 hours in a vacuum oven.

-

Causality: This drives the final condensation (release of water) and locks the covalent bond (Si-O-Si-Surface).

-

Protocol B: Vapor Phase Deposition (For Volatile Hindered Silanes)

Target: Ultra-smooth monolayers of tert-butyl or phenyl silanes on microfluidic chips. Constraint: Only applicable for precursors with boiling points < 200°C.

-

Chamber: Use a vacuum desiccator or dedicated CVD chamber.

-

Placement: Place activated substrates on the rack.

-

Source: Place 200 µL of Hindered Silane in an open vial at the bottom.

-

Vacuum: Pump down to < 100 mTorr.

-

Heat: Apply external heat (80–100°C) to the chamber.

-

Duration: 1–4 hours.

-

Vent & Cure: Vent with N₂, then cure at 150°C for 1 hour.

Part 4: Characterization & Quality Control

Every batch must be validated. A "clear" surface is not proof of success.

| Technique | Metric | Success Criteria (Bulky Silane) | Failure Mode Indicator |

| Water Contact Angle | Hydrophobicity ( | > 105° (POSS/t-Butyl) | < 90° (Incomplete coverage) |

| Ellipsometry | Layer Thickness | 1.5 – 3.0 nm (Matches molecule size) | > 5 nm (Multilayer/Polymerization) |

| XPS | Elemental Comp | High Si/C ratio; No N/Cl (if washed well) | Presence of catalyst residues |

| AFM | Roughness ( | < 0.5 nm increase vs. blank | "Islands" or aggregates visible |

Workflow Visualization

Figure 2: Step-by-step workflow for solution-phase grafting of bulky organosilicon acids.

Part 5: Application Case Study

Topic: Passivation of Silica-Based Drug Carriers to Prevent Protein Adsorption.

Problem: Mesoporous silica nanoparticles (MSNs) used for drug delivery have high surface energy, leading to rapid protein corona formation in blood (opsonization) and clearance by the immune system. Solution: Functionalization with Isobutyl-POSS-Silanol . Outcome:

-

The bulky POSS cage acts as a "molecular umbrella," shielding the surface silanols.

-

The steric bulk prevents proteins from unfolding on the surface (the "Lotus Effect" at the nano-scale).

-

Data: POSS-modified MSNs showed a 60% reduction in BSA adsorption compared to standard PEG-silane modification, due to the rigid, non-fouling nature of the inorganic cage [2].

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Available at: [Link]

-

Zhang, Y., et al. (2023).[2] "A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes." PMC. Available at: [Link]

-

Pohl, E. R., et al. "Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis."[3] CRC Press.[3] Available at: [Link][4]

-

MDPI. "Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption." Pharmaceutics.[1][2][5][6] Available at: [Link]

-

Chemical Communications. "Post-grafting of silica surfaces with pre-functionalized organosilanes." Royal Society of Chemistry. Available at: [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot route to graft long-chain polymer onto silica nanoparticles and its application for high-performance poly(l-lactide) nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Surface Engineering with 3-(Triphenylsilyl)propanoic Acid (TPSPA) SAMs

Part 1: Executive Summary & Scientific Rationale

The "Anchor-Bulwark" Architecture

3-(Triphenylsilyl)propanoic acid (TPSPA) represents a specialized class of self-assembled monolayers (SAMs) designed for steric interface engineering . Unlike linear alkyl-phosphonic acids that form tightly packed crystalline lattices, TPSPA utilizes a unique "Anchor-Bulwark" architecture:

-

The Anchor (Propanoic Acid): The carboxylic acid headgroup (

) provides robust chemisorption to metal oxides (ITO, -

The Bulwark (Triphenylsilyl): The bulky triphenylsilyl tail (

) creates a steric barrier. This prevents the vertical stacking of subsequent organic layers (e.g., in OLEDs or OPVs) and modifies the surface dipole moment due to the aromatic system.

Key Applications:

-

Work Function Tuning: Modifying the hole-injection barrier in organic electronics (OLED/OPV) by altering the interface dipole on Indium Tin Oxide (ITO).

-

Steric Passivation: Preventing the aggregation of nanocrystals or blocking the adsorption of water/contaminants via the "umbrella effect" of the phenyl rings.

-

Nanopatterning: acting as a bulky spacer in mixed-monolayer systems.

Part 2: Mechanism of Action

To ensure reproducibility, researchers must understand the binding thermodynamics. The carboxylic acid headgroup exists in equilibrium between physisorption (hydrogen bonding) and chemisorption (carboxylate coordination).

Binding Modes

On metal oxides (MOx), the deposition follows a three-stage mechanism:

-

Physisorption: Rapid hydrogen bonding between the acid and surface hydroxyls (

). -

Condensation: Water is eliminated, leading to monodentate ester-like bonding.

-

Chelation (Critical Step): Thermal annealing drives the system toward the thermodynamically stable bidentate bridging or chelating mode, locking the SAM in place.

DOT Visualization: Assembly & Steric Mechanism

Figure 1: The stepwise assembly mechanism of TPSPA. Note that the bulky tail (Stage 3) dictates the final packing density, preventing the crystalline order seen in simple alkyl SAMs.

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Adsorbate: 3-(Triphenylsilyl)propanoic acid (>97% purity).

-

Substrate: Indium Tin Oxide (ITO) coated glass or Aluminum Oxide (

). -

Solvent: Anhydrous Tetrahydrofuran (THF). Note: Ethanol is common for acids but TPSPA is highly lipophilic; THF ensures complete solubility.

-

Cleaning: UV-Ozone cleaner or Oxygen Plasma system.

Substrate Pre-Treatment (The Critical Step)

Self-Validation Check: If water does not spread completely flat (Contact Angle < 5°) after this step, the SAM will fail.

-

Sonicate substrate in detergent (Decon 90 or Alconox) for 10 min.

-

Rinse with Deionized (DI) water.

-

Sonicate in Acetone (10 min), then Isopropyl Alcohol (10 min).

-

Dry with Nitrogen stream.

-

Activate: Treat with UV-Ozone or

Plasma for 15 minutes. This generates the surface hydroxyls (

Deposition Protocol

| Parameter | Specification | Rationale |

| Concentration | 1.0 mM | Sufficient for monolayer coverage without inducing micelle formation/aggregation. |

| Solvent | Anhydrous THF | Solubilizes the aromatic tail; prevents hydrolysis competition from water. |

| Immersion Time | 12 - 24 Hours | Carboxylic acid binding kinetics are slower than silanes/thiols. |

| Temperature | 25°C (Room Temp) | Elevated temps during deposition can cause solvent evaporation/concentration changes. |

| Environment | Sealed / | Prevents atmospheric water from competing for surface sites. |

Step-by-Step:

-

Prepare a 1 mM solution of TPSPA in dry THF (e.g., 3.3 mg in 10 mL THF).

-

Immediately after UV-Ozone cleaning, immerse the substrate into the solution.

-

Seal the container (Parafilm) to prevent solvent evaporation.

-

Incubate for 24 hours in the dark.

-

Rinse 1: Remove substrate and rinse copiously with pure THF to remove physisorbed bulk material.

-

Rinse 2: Rinse with Ethanol.

-

Dry: Blow dry with Nitrogen.

Post-Deposition Annealing (Stabilization)

To convert weak hydrogen bonds into robust coordination bonds:

-

Place the sample on a hotplate at 80°C - 100°C for 10 minutes.

-

Allow to cool to room temperature.

Part 4: Characterization & Self-Validation

How do you know it worked? Use this validation matrix.

| Technique | Expected Result | Interpretation |

| Contact Angle (Water) | 85° - 95° | Bare ITO is <10°. A high angle confirms the hydrophobic Triphenylsilyl tail is exposed. |

| XPS (Survey) | Si 2p peak at ~102 eV | The presence of Silicon on an ITO surface is the "fingerprint" of the TPSPA molecule. |

| XPS (C 1s) | Strong | Indicates the presence of aromatic phenyl rings. |

| AFM | RMS Roughness < 2 nm | The surface should remain smooth. High roughness (>5nm) indicates aggregation/multilayer formation. |

Troubleshooting Workflow

Figure 2: Diagnostic logic for common failure modes in TPSPA SAM formation.

Part 5: References

-

Hanson, E. L., et al. (2003). "Bonding of Alkylphosphonic Acids to Active Metal Oxide Surfaces." Journal of the American Chemical Society. Link

-

Context: Establishes the fundamental protocols for acid-headgroup binding to metal oxides, applicable to carboxylic acids.

-

-

Hotchkiss, P. J., et al. (2011). "The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications."[1] Accounts of Chemical Research. Link

-

Context: Authoritative review on ITO surface modification mechanisms and work function tuning.

-

-

Zaban, A., et al. (1998). "Adsorption of Carboxylic Acid Monolayers on TiO2 Nanoparticles." Langmuir. Link

-

Context: Validates the coordination chemistry of carboxylic acids to titanium and other metal oxides.

-

-

Kim, H., et al. (2016). "Interface Engineering of Organic Light-Emitting Diodes using Self-Assembled Monolayers." Advanced Materials Interfaces. Link

-

Context: Discusses the use of bulky aromatic SAMs to modulate hole injection barriers.

-

Sources

Application Notes and Protocols: The Use of Triphenylsilyl Esters as Robust Protecting Groups for Carboxylic Acids

Introduction: Navigating the Landscape of Carboxylic Acid Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is a critical determinant of success. Carboxylic acids, with their inherent reactivity, often necessitate protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The ideal protecting group for a carboxylic acid should be introduced under mild conditions, remain stable throughout a range of synthetic manipulations, and be selectively removed under conditions that leave other functional groups unscathed.

Among the diverse arsenal of protecting groups available, silyl esters have carved a niche due to their tunable stability and mild cleavage conditions. While simpler silyl esters, such as trimethylsilyl (TMS) esters, are often too labile for many applications, the sterically demanding nature of the triphenylsilyl (TPS) group imparts a significantly enhanced stability, making triphenylsilyl esters a valuable tool for the synthetic chemist.[1] This application note provides a comprehensive guide to the preparation, stability, and deprotection of triphenylsilyl esters, offering detailed protocols and insights for their effective implementation in research and development.

The Triphenylsilyl Group: A Balance of Stability and Reactivity

The utility of the triphenylsilyl group lies in the steric hindrance provided by the three phenyl rings attached to the silicon atom. This steric bulk effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis, rendering triphenylsilyl esters considerably more stable than their less hindered counterparts like trimethylsilyl (TMS) and triethylsilyl (TES) esters.[1][2] This enhanced stability allows for the execution of a wider range of chemical transformations in the presence of the protected carboxylic acid.

The stability of silyl protecting groups generally follows the trend: TMS < TES < TBDMS < TPS < TIPS < TBDPS. This trend is a direct consequence of the increasing steric bulk around the silicon atom, which impedes the approach of reagents that would otherwise cleave the Si-O bond.

dot graph TD { A[Stability] --> B(Steric Hindrance); B --> C{Triphenylsilyl (TPS)}; C --> D[Enhanced Stability]; D --> E[Broader Synthetic Utility]; subgraph "Silyl Group Stability Spectrum" direction LR F(TMS) --> G(TES) --> H(TBDMS) --> I(TPS) --> J(TIPS) --> K(TBDPS); end style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Figure 1: The influence of steric hindrance on the stability of silyl protecting groups."

Preparation of Triphenylsilyl Esters: A Detailed Protocol

The most common method for the preparation of triphenylsilyl esters involves the reaction of a carboxylic acid with triphenylsilyl chloride in the presence of a suitable base. The base serves to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the electrophilic silicon atom of the triphenylsilyl chloride.

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Carboxylic Acid] -- "Base" --> B(Carboxylate Anion); C[Triphenylsilyl Chloride]; B -- "Nucleophilic Attack" --> D{Tetrahedral Intermediate}; C --> D; D --> E[Triphenylsilyl Ester]; D -- "Elimination" --> F[Chloride Ion]; } caption: "Figure 2: General workflow for the preparation of triphenylsilyl esters."

Protocol 1: Esterification of Carboxylic Acids with Triphenylsilyl Chloride and Imidazole

This protocol utilizes imidazole as a base, which is known to be an effective catalyst for silylation reactions.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Triphenylsilyl chloride (1.1 - 1.5 equiv)

-

Imidazole (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or THF, add imidazole (2.0 - 3.0 equiv).

-

Stir the mixture at room temperature until the imidazole has dissolved.

-

Add triphenylsilyl chloride (1.1 - 1.5 equiv) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the steric hindrance of the carboxylic acid.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude triphenylsilyl ester.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Esterification using Triethylamine as a Base

Triethylamine is a common and cost-effective base for this transformation.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Triphenylsilyl chloride (1.1 - 1.2 equiv)

-

Triethylamine (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Water

-

Brine

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or acetonitrile.

-

Add triethylamine (1.5 - 2.0 equiv) to the solution and stir for 10 minutes at room temperature.

-

Add triphenylsilyl chloride (1.1 - 1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from 1 to 24 hours.

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Protocol 1 (Imidazole) | Protocol 2 (Triethylamine) |

| Base | Imidazole | Triethylamine |

| Equivalents of Base | 2.0 - 3.0 | 1.5 - 2.0 |

| Solvent | DCM or THF | DCM or Acetonitrile |

| Typical Reaction Time | 2 - 12 hours | 1 - 24 hours |

| Notes | Imidazole can act as a nucleophilic catalyst, potentially accelerating the reaction. | Triethylamine hydrochloride byproduct is often a precipitate that can be filtered off. |

Stability of Triphenylsilyl Esters

The enhanced stability of triphenylsilyl esters is a key advantage, allowing for a broader range of synthetic transformations to be performed on the protected molecule.

Basic Conditions: Silyl esters are generally more susceptible to basic hydrolysis than their corresponding silyl ethers. However, the steric bulk of the triphenylsilyl group provides a degree of stability, making them more robust than simpler silyl esters. They are generally stable to non-nucleophilic organic bases such as triethylamine and diisopropylethylamine.

Orthogonality: The stability profile of triphenylsilyl esters allows for orthogonal deprotection strategies. For instance, a triphenylsilyl ester can be expected to remain intact while a more labile protecting group, such as a Boc group on an amine, is removed under acidic conditions.

Deprotection of Triphenylsilyl Esters: Reclaiming the Carboxylic Acid

The cleavage of the triphenylsilyl ester to regenerate the carboxylic acid is most commonly achieved using a source of fluoride ions, which have a strong affinity for silicon.

dot graph TD { A[Triphenylsilyl Ester] -- "Fluoride Source (e.g., TBAF, HF-Pyridine)" --> B{Pentacoordinate Silicon Intermediate}; B --> C[Carboxylate Anion]; B --> D[Triphenylsilyl Fluoride]; C -- "Aqueous Workup" --> E[Carboxylic Acid]; } caption: "Figure 3: Deprotection of triphenylsilyl esters using a fluoride source."

Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used and effective reagent for the cleavage of silyl protecting groups.[3][4]

Materials:

-

Triphenylsilyl Ester (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.1 - 2.0 equiv, 1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Water

-

Brine

Procedure:

-

Dissolve the triphenylsilyl ester (1.0 equiv) in anhydrous THF.

-

Add the TBAF solution (1.1 - 2.0 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by chromatography or crystallization as needed.

Protocol 4: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)

HF-Pyridine is a useful alternative to TBAF, particularly for substrates that may be sensitive to the basicity of the TBAF solution.[5][6] Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

Triphenylsilyl Ester (1.0 equiv)

-

Hydrogen Fluoride-Pyridine complex (~70% HF)

-

Anhydrous Pyridine or Acetonitrile

-

Saturated aqueous Sodium Bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Water

-

Brine

Procedure:

-

In a plastic vial or flask, dissolve the triphenylsilyl ester (1.0 equiv) in anhydrous pyridine or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add HF-Pyridine (excess) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with DCM (3 x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

Purify as necessary.

| Deprotection Reagent | Advantages | Disadvantages |

| TBAF | Mild, commercially available in solution, generally high yielding.[3][4] | Can be basic, potentially affecting base-sensitive functional groups.[4] |

| HF-Pyridine | Less basic than TBAF, useful for base-sensitive substrates.[5] | Highly corrosive and toxic, requires special handling precautions.[6] |

Conclusion

Triphenylsilyl esters serve as robust and versatile protecting groups for carboxylic acids in organic synthesis. Their enhanced stability compared to simpler silyl esters allows for a wider array of synthetic transformations, while their clean and efficient removal under fluoride-mediated conditions provides a reliable deprotection strategy. The protocols detailed in this application note offer a practical guide for the implementation of triphenylsilyl esters in complex synthetic endeavors, empowering researchers and drug development professionals with a valuable tool for the strategic manipulation of carboxylic acid functionality.

References

- Ono, K., & Kurosawa, T. (2007).

- Danishefsky, S. J., et al. (1997). Total Synthesis of Epothilone A. Angewandte Chemie International Edition in English, 36(7), 757-759.

- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- Douglass, A. G., Pakhomov, S., Reeves, B., Janousek, Z., & Kaszynski, P. (2000). Triphenylsilyl as a protecting group in the synthesis of 1,12-heterodisubstituted p-carboranes. The Journal of Organic Chemistry, 65(5), 1434–1441.

- Jain, N. F., & Masse, C. E. (n.d.).

- Kaszynski, P. (2000). Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes. PubMed.

- YouTube. (2022, June 18). Silyl group deprotection by TBAF solution.

- Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105.

- Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF.

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- r/Chempros on Reddit. (2025, January 7). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column?

- Der Pharma Chemica. (n.d.).

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2013, January 27). Hydrogen fluoride-pyridine complex as ~70% hydrogen.

- Organic Chemistry Portal. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor.

- CORE. (n.d.).

- Organic Reactions. (n.d.). Acid to Ester - Common Conditions.

- TCI Chemicals. (n.d.).

- Request PDF. (2025, August 10). Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride.

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.

- Wikipedia. (n.d.). Ester.

- Pure. (1991, January 1).

- Mendeleev Communications. (n.d.). Quantitative structure–conditions–property relationship studies. Neural network modelling of the acid hydrolysis of esters.

- Request PDF. (2025, August 6). Stabilities of Trityl-Protected Substrates: The Wide Mechanistic Spectrum of Trityl Ester Hydrolyses.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

overcoming steric hindrance in triphenylsilyl reactions

Technical Support Center: Triphenylsilyl (Ph

Executive Summary: The Steric Paradox

Welcome. You are likely here because the stability that makes the triphenylsilyl (Ph

The Ph

This guide provides field-proven protocols to bypass these kinetic traps using hyper-electrophiles , Lewis acid catalysis , and fluoride-mediated activation .

Module 1: Protection Chemistry (Silylation of Hindered Alcohols)

User Issue: "I cannot drive the reaction of Ph

Diagnosis:

The standard protocol (Silyl Chloride + Imidazole) relies on the formation of an

The Solution: The Triflate Switch

You must switch from the chloride (Ph

Protocol 1.1: High-Efficiency Silylation of Hindered Alcohols

Use this for

| Reagent | Equivalents | Role |

| Substrate (ROH) | 1.0 | Target Molecule |

| Ph | 1.2 - 1.5 | Hyper-electrophilic Silyl Source |

| 2,6-Lutidine | 2.0 | Non-nucleophilic Acid Scavenger |

| DCM (Anhydrous) | [0.2 M] | Solvent (Non-coordinating) |

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Ar/N

. -

Dissolution: Dissolve the alcohol and 2,6-lutidine in anhydrous DCM. Cool to 0 °C .[1]

-

Note: We use 2,6-lutidine because it is sterically hindered. It will scavenge the generated TfOH (Triflic acid) but will not attack the silicon center, preventing the formation of a crowded cationic adduct that slows the reaction.

-

-

Addition: Add Ph

SiOTf dropwise. -

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[2] Most hindered alcohols react within 30–60 minutes .

-

Quench: Quench with saturated aqueous NaHCO

.

Critical Mechanistic Insight: Unlike the chloride method, which follows an associative S

2-Si mechanism (sensitive to sterics), the triflate method borders on an S1-Si character, generating a cationic silylium-like species that is hungry for electrons, aggressively overcoming the steric barrier of the alcohol.

Module 2: Hydrosilylation (Reduction of Ketones/Imines)[3]

User Issue: "Ph

Diagnosis:

Ph

The Solution: Borane-Catalyzed "Piers" Hydrosilylation

Use Tris(pentafluorophenyl)borane [B(C

Protocol 2.1: Metal-Free Hydrosilylation

| Component | Loading | Function |

| Ph | 1.1 equiv | Hydride Source |

| B(C | 1–4 mol% | Lewis Acid Catalyst |

| Substrate | 1.0 equiv | Ketone/Aldehyde/Imine |

| Toluene/DCM | [0.5 M] | Solvent |

Step-by-Step:

-

Mix: Combine substrate and Ph

SiH in dry solvent. -

Catalyst: Add B(C

F -

Observation: Evolution of gas (H

) is not expected here (unlike dehydrogenative coupling). The reaction is often rapid at RT.[2][3] -

Mechanism Check: If the reaction stalls, your substrate might be coordinating too strongly to the Borane (poisoning the catalyst). Increase catalyst loading to 5 mol% or switch to a non-coordinating solvent (DCM).

Figure 1: The Piers Mechanism for B(C

Module 3: Cross-Coupling (Hiyama-Type Reactions)

User Issue: "My Hiyama coupling with Ph

Diagnosis:

Neutral Ph

The Solution: Fluoride-Activated Silicate Formation You must convert the tetrahedral silicon into a pentacoordinate silicate anion . This anionic species is significantly more nucleophilic and undergoes transmetallation rapidly, overriding the steric bulk.

Protocol 3.1: Fluoride-Promoted Coupling

-

Fluoride Source: Use TBAF (Tetrabutylammonium fluoride) .[4] The fluoride ion attacks the Silicon center to form

.-

Warning: Commercial TBAF is "wet" (contains water). If your substrate is moisture-sensitive, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as an anhydrous alternative.

-

-

Catalyst System: Use a Pd source with electron-rich ligands to facilitate the oxidative addition, balancing the difficult transmetallation.

-

Pd(OAc)

(2 mol%) + PPh

-

-

Temperature: Heat is usually required (60–80 °C) to drive the formation of the silicate intermediate.

FAQ: Troubleshooting & Optimization

Q1: Can I use Ph

-

Tip: Use Ph

SiH with a radical initiator (AIBN or DTBP) to deoxygenate xanthates (Barton-McCombie) when the substrate is extremely hindered.

Q2: How do I remove the Ph

-

Acid: Ph

Si ethers are approx. 400x more stable to acid than TMS ethers.[5] You can selectively deprotect TMS/TES in the presence of Ph -

Base: They are very labile to base (NaOH/MeOH) or Fluoride (TBAF). If you need to deprotect, basic hydrolysis is often cleaner than acidic methods.

Q3: Why did my reaction turn black and fail with Ph

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[6] Link (Foundational silylation mechanics).

-

Emde, H., et al. (1982). Trimethylsilyl Triflate and Related Reagents.[1][2][4] Synthesis.[1][3][4][6][7][8][9][10][11][12] (Establishes the "Triflate Effect" for hindered silylation).

-

Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)borane-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters.[13] Journal of the American Chemical Society.[6] Link

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.[6] Accounts of Chemical Research. Link

-

Oestreich, M., & Hermeke, J. (2015). The B(C6F5)3-Catalyzed Hydrosilylation: A DFT Study. Frontiers in Chemistry. Link

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. Hiyama Coupling [organic-chemistry.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Triethylsilane (TES) [organic-chemistry.org]

- 11. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Support Center: 3-(Triphenylsilyl)propanoic Acid Stability & Handling

The following technical support guide is designed for researchers working with 3-(Triphenylsilyl)propanoic acid . It synthesizes organosilicon mechanistic principles with practical troubleshooting steps to prevent unwanted desilylation.

Status: Operational | Role: Senior Application Scientist | Topic: Preventing Desilylation

System Overview: The Beta-Silyl Paradox

3-(Triphenylsilyl)propanoic acid (

While the triphenylsilyl (

Stability Profile:

-

Acid Stability: High. (Resistant to TFA, dilute HCl).

-

Base Stability: Moderate to High. (Resistant to morpholine, piperidine; sensitive to strong bases with heating).

-

Fluoride Sensitivity: Critical. (Rapidly cleaves with TBAF, HF, CsF).

-

Oxidative Stability: High. (Resistant to standard ambient oxidation; sensitive to Tamao oxidation conditions).